Diglyceryl caprylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
148618-57-9 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octanoate |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-14(18)20-11-13(17)10-19-9-12(16)8-15/h12-13,15-17H,2-11H2,1H3 |
InChI Key |
ZQEOGELFLULIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Glyceryl Caprylate
Chemical Esterification Pathways for Glyceryl Caprylate Synthesis
Chemical synthesis of glyceryl caprylate primarily involves esterification reactions, which can be categorized into direct and multi-step processes, each employing unique catalytic systems and reaction technologies to enhance yield and purity.
Direct Esterification Processes: Catalytic Systems and Reaction Kinetics
Direct esterification involves the reaction of glycerol (B35011) with caprylic acid. google.com This reversible reaction typically requires catalysts to achieve viable reaction rates and high conversion. mdpi.com The process is generally conducted at elevated temperatures, between 150-180°C, often with an excess of glycerol to shift the equilibrium towards the formation of the monoglyceride. google.com Even under these conditions, the resulting product is a mixture containing glyceryl monocaprylate (around 50%), glyceryl dicaprylate, and unreacted substrates. google.com
A variety of catalytic systems, both homogeneous and heterogeneous, are employed to facilitate this reaction. Homogeneous mineral acids like sulfuric acid are effective but pose challenges related to corrosiveness and waste generation. nih.gov Heterogeneous solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages in terms of easier separation and potential for reuse. nih.govbohrium.com The kinetic profile of direct esterification is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. Studies on similar esterification processes show that the reaction rate is often highest in the initial hours and then slows as it approaches equilibrium. researchgate.net The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion and is often achieved by reacting under a vacuum. researchgate.net
| Catalyst Type | Key Advantages | Common Examples | Typical Reaction Conditions |
|---|---|---|---|
| Homogeneous (Mineral Acids) | High catalytic activity | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High temperatures (150-280°C), Corrosive environment |
| Heterogeneous (Solid Acids) | Easy separation, Reusability, Reduced waste | Zeolites (ZSM-5, H-mordenite), Ion-exchange resins, Supported heteropoly acids | Temperatures from 100-180°C, Molar ratio of acid to glycerol often high (e.g., 10:1) |
| Organometallic | High selectivity | Tin (II) Chloride (SnCl₂) | Temperatures around 160°C |
Transesterification Reactions: Glycerolysis and Alkyl Ester Routes
Transesterification offers an alternative route to glyceryl caprylate. This process can involve the reaction of a triglyceride with glycerol (glycerolysis) or, more commonly, the reaction of a fatty acid alkyl ester, such as methyl caprylate, with glycerol. academie-sciences.fracademie-sciences.fr The latter is a key strategy that often provides better selectivity towards the monoester compared to direct esterification. google.com
The transesterification of methyl caprylate with glycerol is effectively promoted by various catalysts. Traditional base catalysts like sodium carbonate have been used, requiring temperatures of around 180°C for 5 hours. academie-sciences.fr More recent research has focused on novel "ecocatalysts®" derived from invasive plant species, which have demonstrated high efficiency and recyclability. academie-sciences.fr These biosourced catalysts can achieve high yields (66–83%) under solvent-free conditions, often enhanced by microwave activation. academie-sciences.fr The general mechanism for base-catalyzed transesterification involves the deprotonation of glycerol by the catalyst, forming a glyceroxide anion that then acts as a nucleophile, attacking the carbonyl carbon of the alkyl ester. researchgate.net
Microwave-Assisted Synthesis: Efficiency and Selectivity Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as an innovative technology to intensify the synthesis of glyceryl esters. mdpi.com Compared to conventional heating, microwave irradiation offers numerous advantages, including uniform heating, reduced energy consumption, and significantly shorter reaction times. nih.govnih.gov
In the synthesis of glyceryl caprylate from methyl caprylate and glycerol, microwave activation has been shown to be highly effective. academie-sciences.fracademie-sciences.fr Glycerol itself acts as a heating source by absorbing microwaves, which facilitates the solvent-free reaction. academie-sciences.fr Studies on similar microwave-assisted esterifications demonstrate dramatic increases in reaction rates and yields. For instance, the synthesis of glycerol carbonate from glycerol and dimethyl carbonate showed a 99% conversion in just 15 minutes under microwave irradiation, compared to 18% with conventional heating. researchgate.net This enhancement is attributed to the efficient and rapid energy transfer, which can also improve the selectivity of the reaction. researchgate.net Research confirms that microwave-assisted synthesis can lead to higher conversion and selectivity compared to thermal heating under identical conditions. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours (e.g., 1-16 hours) | Minutes (e.g., 1-60 minutes) | academie-sciences.frresearchgate.net |
| Energy Consumption | Higher | Lower | nih.govnih.gov |
| Glycerol Conversion | Lower (e.g., 71%) | Higher (e.g., 88-99%) | mdpi.comresearchgate.net |
| Product Selectivity | Good | Enhanced | researchgate.net |
Multi-Step Synthesis with Intermediate Precursors (e.g., Methyl Caprylate)
Multi-step synthesis provides a strategic approach to achieve high-purity glyceryl monocaprylate, overcoming the selectivity challenges of direct esterification. A common strategy involves the initial synthesis of an intermediate, methyl caprylate, which is then transesterified with glycerol. google.comacademie-sciences.fr
One patented method describes a two-step process:
Preparation of Methyl Caprylate : Caprylic acid is reacted with dimethyl carbonate in the presence of an acidic catalyst (such as p-toluenesulfonic acid) to produce crude methyl caprylate. google.com
Transesterification : The crude methyl caprylate is then reacted with a large excess of glycerol (e.g., a 5:1 molar ratio of glycerol to methyl caprylate) using a composite catalyst, such as monobutyl tin oxide and calcium oxide. This reaction, conducted at 180°C for 6 hours, yields high-purity α-glyceryl monocaprylate (99.3%). google.com
Another multi-step procedure for a similar compound, α-glycerol mono caprate, involves three stages: the esterification of capric acid with methanol (B129727) to yield methyl caprate, followed by a lipase-catalyzed reaction with a protected glycerol derivative (1,2-O-isopropylidene glycerol), and finally a deprotection step to yield the final monoglyceride. researchgate.net These multi-step approaches, while more complex, allow for greater control over the reaction, leading to a single, high-quality product. google.com
Biocatalytic Synthesis of Glyceryl Caprylate and Glycosylated Derivatives
Biocatalysis offers a green and highly selective alternative to chemical synthesis, utilizing enzymes to perform specific chemical transformations under mild conditions.
Enzymatic Esterification: Lipase-Mediated Approaches and Solvent-Free Systems
The enzymatic synthesis of glyceryl caprylate is most effectively achieved through the direct esterification of glycerol and caprylic acid using lipases as biocatalysts. spkx.net.cn Lipases (EC 3.1.1.3) are highly efficient and selective, often minimizing the formation of byproducts. ias.ac.in Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly favored as they can be easily recovered and reused. spkx.net.cnias.ac.in
Solvent-free systems are increasingly preferred for these reactions as they offer higher substrate concentrations, greater volumetric productivity, and a reduced environmental footprint. ias.ac.inmdpi.com In a typical solvent-free process, glycerol and caprylic acid are reacted directly in the presence of the immobilized lipase (B570770). spkx.net.cn The removal of water produced during the reaction is critical to drive the equilibrium towards ester synthesis and can be accomplished by methods such as reacting under vacuum or adding molecular sieves. researchgate.netias.ac.in
Optimal reaction conditions have been determined through extensive research. For the synthesis of glycerol monocaprylate using Novozym 435, an optimal octanoic acid conversion of 93.53% was achieved with a 1:1 molar ratio of glycerol to octanoic acid, a lipase dosage of 0.88% (w/w), at a temperature of 66.8°C for 11.5 hours. spkx.net.cn Under these conditions, the final product contained approximately 47.69% glycerol monocaprylate. spkx.net.cn Other studies using immobilized Rhizomucor miehei lipase found the highest reaction yield (93%) at 50°C with a 2:1 molar ratio of caprylic acid to glycerol.
Enzymatic Synthesis of Glycosylated Derivatives
Enzymatic glycosylation is a powerful technique for attaching sugar moieties to molecules, thereby modifying their properties such as solubility and bioactivity. mdpi.com This process can be used to create glycosylated derivatives of glyceryl caprylate, resulting in novel biosurfactants. The synthesis of these "sugar esters" is an environmentally friendly approach that avoids the byproducts associated with chemical synthesis. nih.gov
The primary enzymes used for this purpose are glycosyltransferases (GTs) and glycosidases. mdpi.compreprints.org
Glycosyltransferases (GTs) catalyze the transfer of a sugar residue from an activated donor (like a nucleotide-sugar) to an acceptor molecule, such as the free hydroxyl group on glyceryl caprylate. mdpi.compreprints.org These enzymes are highly specific and efficient. preprints.org
Glycosidases , which normally break down glycosidic bonds, can be used in reverse under specific conditions (e.g., low water activity) to catalyze the formation of these bonds in a process called transglycosylation. researchgate.net
This approach allows for the regioselective and stereoselective synthesis of glycosides, offering precise control over the final product structure. preprints.org While the direct glycosylation of glyceryl caprylate is a specialized area, the principles established from the synthesis of other sugar esters, such as glucosylmyristate, are directly applicable. nih.gov
Amylosucrase-Catalyzed Transglycosylation for Biosurfactant Production
Amylosucrase (ASase, E.C. 2.4.1.4) has emerged as a potent transglycosylation enzyme for the synthesis of biosurfactants, such as glyceryl glycosides. This enzyme facilitates the transfer of a glucose moiety from a donor substrate, typically sucrose (B13894), to an acceptor molecule containing a hydroxyl group, like diglyceryl caprylate. The use of amylosucrase in this capacity offers a promising biocatalytic route to these valuable nonionic surfactants.
Recombinant amylosucrases from various microorganisms, including Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS), have been effectively employed in the synthesis of biosurfactants using glyceryl caprylate as a substrate. Studies have shown that DgAS, in particular, exhibits a high transglycosylation yield of approximately 76%, while BtAS has a yield of around 63%. academie-sciences.fr The enzymatic reaction results in the formation of glyceryl caprylate glycoside, a compound with potential applications as a biosurfactant.
Substrate Selectivity and Reactive Conformation Analysis
The efficiency of amylosucrase-catalyzed transglycosylation is highly dependent on the enzyme's selectivity for the acceptor substrate. Computational simulations and experimental results have demonstrated that amylosucrase exhibits a notable preference for certain glycerides. Among the tested substrates, glyceryl caprylate has been identified as a highly effective acceptor molecule. academie-sciences.fr
The basis for this selectivity lies in the conformational state of the substrate within the enzyme's active site. For a successful transglycosylation to occur, the hydroxyl group of the acceptor molecule must be positioned in a "reactive conformation," in close proximity to the anomeric carbon of the glucose moiety donor. Analysis has revealed that glyceryl caprylate presents the highest number of these reactive conformations when docked into the active site of DgAS, followed by glyceryl caprate and polyglyceryl-2 caprate. academie-sciences.fr This higher probability of adopting a reactive pose directly correlates with a higher yield of the glycosylated product. The geometry of glyceryl caprylate allows for a "cramped" fit, placing its hydroxyl oxygen near the reactive carbon of the glucose donor. In contrast, longer-chain glycerides like glyceryl caprate have a greater docking distance, suggesting their hydroxyl groups are positioned slightly further from the active site. academie-sciences.fr
| Substrate | Relative Transglycosylation Product Concentration | Key Conformational Observation |
| Glyceryl Caprylate | Highest | Highest number of reactive conformations; "cramped" geometry positions hydroxyl group optimally for reaction. academie-sciences.fr |
| Glyceryl Caprate | Intermediate | Increased docking distance (approx. 5 Å) compared to glyceryl caprylate, moving the hydroxyl group slightly away from the reactive site. academie-sciences.fr |
| Polyglyceryl-2 Caprate | Lower | Fewer reactive conformations compared to glyceryl caprylate and glyceryl caprate. academie-sciences.fr |
Molecular Dynamics and Docking Simulations in Biocatalytic Predictions
Molecular dynamics (MD) and docking simulations are invaluable computational tools for predicting the outcome of biocatalytic reactions and understanding the underlying molecular interactions. In the context of amylosucrase-catalyzed synthesis of glyceryl glycosides, these simulations have been successfully used to predict binding affinities, conformations, and the three-dimensional structures of the resulting surfactants. academie-sciences.fr
Docking studies of glyceryl caprylate with DgAS have shown that the substrate can bind to two distinct chamber-like structures around the enzyme's active site. academie-sciences.fr These simulations are crucial for calculating the population of docking poses that result in a reactive conformation, thereby providing a theoretical basis for the observed substrate selectivity. The predictions from these computational models have been found to be consistent with experimental results from thin-layer chromatography (TLC) analyses, which confirm the higher concentration of the transglycosylated product when glyceryl caprylate is used as the acceptor. academie-sciences.fr
The catalytic mechanism of amylosucrase involves a double-displacement reaction. QM/MM (Quantum Mechanics/Molecular Mechanics) metadynamics simulations have elucidated the conformational itinerary of the sugar donor during this process. The glycosylation step proceeds from a 4C1 conformation of the glucose moiety, through a 4H3 transition state, to an E3 envelope conformation in the glycosyl-enzyme intermediate. academie-sciences.fr This detailed understanding of the conformational changes at an atomic level is critical for designing more efficient biocatalytic systems.
| Simulation Technique | Application in Amylosucrase-Catalyzed Synthesis | Key Findings |
| Molecular Docking | Predicting the binding mode and conformation of glyceride substrates in the amylosucrase active site. | Glyceryl caprylate can bind in two chambers of the active site and exhibits the highest number of reactive conformations for transglycosylation. academie-sciences.fr |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the enzyme-substrate complex over time to assess stability and conformational changes. | Provides insights into the stability of the reactive conformations and the overall flexibility of the active site. |
| QM/MM Metadynamics | Elucidating the detailed reaction mechanism and conformational pathway of the transglycosylation reaction. | The glycosylation reaction follows a 4C1 → [4H3]‡ → E3 conformational itinerary for the glucose moiety. academie-sciences.fr |
Green Chemistry Principles in Glyceryl Caprylate Production
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like glyceryl caprylate to minimize environmental impact and enhance sustainability. These principles advocate for the use of renewable resources, the development of environmentally benign catalysts, and the design of energy-efficient and solvent-free reaction conditions.
Utilization of Renewable Feedstocks and Benign Chemical Synthesis
A cornerstone of green chemistry is the use of renewable feedstocks. The precursors for glyceryl caprylate, namely glycerol and caprylic acid, can be sourced from renewable biological materials. Glycerol is a major byproduct of biodiesel production from vegetable oils and animal fats. montanarenewables.com Caprylic acid can be obtained from the hydrolysis of triglycerides found in sources such as coconut oil and palm kernel oil. The transesterification of ethyl caprylate, which can be derived from the reaction of triglycerides with bio-based ethanol, with glycerol offers a pathway to a 100% bio-sourced monoglyceryl ester. academie-sciences.fr
The synthesis of glyceryl caprylate can be designed to be more benign by avoiding harsh reaction conditions and toxic reagents. Traditional methods often involve high temperatures and catalysts that can be environmentally problematic. academie-sciences.fr By contrast, enzymatic and chemo-catalytic methods using greener catalysts can proceed under milder conditions.
Development and Application of Ecocatalysts from Sustainable Sources
A significant advancement in the green synthesis of glyceryl caprylate is the development of "ecocatalysts®" derived from sustainable and unconventional sources. One innovative approach involves the use of invasive alien species (IAS), such as Fallopia japonica (Japanese knotweed) and Arundo donax (Giant reed), as raw materials for catalyst preparation. academie-sciences.fr The aerial parts of these plants are harvested, dried, ground, and thermally treated to produce basic catalysts.
These ecocatalysts have proven to be highly effective and recyclable for the transesterification of methyl and ethyl fatty esters with glycerol to produce glyceryl caprylate. academie-sciences.fr Characterization of these materials has revealed a mineral composition that favors transesterification in a basic medium. For example, ecocatalysts from F. japonica have been found to contain fairchildite (K2Ca(CO3)2), which provides the basic sites necessary for the reaction. academie-sciences.fr This approach not only provides an effective catalyst but also contributes to the management of invasive species, turning a biological threat into a valuable resource for sustainable chemistry.
| Ecocatalyst Source | Plant Species | Catalyst Preparation | Application in Glyceryl Caprylate Synthesis |
| Invasive Alien Species | Fallopia japonica (Japanese knotweed) | Thermal treatment of dried and ground aerial parts. | Effective for the transesterification of methyl and ethyl caprylate with glycerol. academie-sciences.fr |
| Invasive Alien Species | Arundo donax (Giant reed) | Thermal treatment of dried and ground aerial parts. | Effective for the transesterification of methyl and ethyl caprylate with glycerol. academie-sciences.fr |
Solvent-Free and Environmentally Conscious Reaction Engineering
Minimizing or eliminating the use of organic solvents is a key objective of green chemistry. The synthesis of glyceryl caprylate has been successfully achieved under solvent-free conditions, which significantly reduces waste and potential environmental contamination. academie-sciences.fr In these reactions, one of the reactants, such as glycerol, can also serve as the reaction medium.
The use of microwave activation is an example of environmentally conscious reaction engineering that can enhance the efficiency of glyceryl caprylate synthesis. Microwave heating can lead to faster reaction times and lower energy consumption compared to conventional heating methods. academie-sciences.fr The combination of a solvent-free approach, the use of ecocatalysts, and microwave activation represents a highly sustainable and efficient process for the production of glyceryl caprylate, with reported yields ranging from 66% to 83%. academie-sciences.fr
Sophisticated Analytical Characterization Techniques for Glyceryl Caprylate Structures
Chromatographic Separations for Compositional and Purity Profiling
Chromatography is essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis of Diglyceryl caprylate and its related substances.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. atu-lab.de For high molecular weight compounds like diglycerides, derivatization is often required to increase their volatility and thermal stability. iupac.org This typically involves converting the free hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. iupac.orgnih.gov
The separation in GC is based on the partitioning of the analytes between a stationary phase (in a capillary column) and a mobile gas phase (carrier gas). meatscience.org Using a flame ionization detector (FID), which is sensitive to hydrocarbons, GC can provide excellent quantification of mono- and diglycerides. researchgate.net By employing high-resolution capillary columns and temperature programming, GC can effectively separate different isomers of this compound, which may differ in the position of the caprylate ester on the diglycerol (B53887) backbone. nih.gov
| Parameter | Typical Condition |
|---|---|
| Derivatization | Silylation (e.g., using BSTFA) |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-30, QF-1) |
| Injector | Split/Splitless or On-Column |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Ramped increase to elute high molecular weight compounds |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection provided by mass spectrometry. rsc.org This is the technique of choice for analyzing complex mixtures of non-volatile lipids like this compound. nih.gov
Normal-phase or reversed-phase HPLC can be used to separate different glyceride classes (mono-, di-, triglycerides) and their isomers. aocs.orgnih.gov The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for glycerides, which typically form protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. aocs.org
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, can measure the mass-to-charge ratio (m/z) of these ions with very high accuracy. nih.govresearchgate.net This allows for the determination of the elemental composition of this compound and the confident identification of related impurities, providing an unambiguous profile of the sample's composition.
Thin Layer Chromatography (TLC): Reaction Monitoring and Preliminary Separation
Thin Layer Chromatography (TLC) is a highly effective and versatile chromatographic technique utilized for the qualitative monitoring of reactions and the preliminary separation of components in a mixture. nih.gov Due to its simplicity, speed, and low cost, TLC is widely applied in the analysis of lipids, including the synthesis of glyceryl esters like this compound. nih.govresearchgate.net In the context of producing glyceryl caprylates through the esterification of glycerol (B35011) with caprylic acid, TLC serves as an invaluable tool to track the progress of the reaction. researchgate.net
Researchers can quickly separate and visualize the reactants (glycerol and free fatty acids), intermediates (monoglyceryl caprylate), and the desired product (this compound), as well as any byproducts like triglyceryl caprylate. frontier-lab.comresearchgate.net The separation on a TLC plate, typically silica (B1680970) gel, is based on the polarity of the compounds. researchgate.net A solvent system, or mobile phase, moves up the plate via capillary action, carrying the sample components at different rates. Nonpolar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while polar compounds have a stronger interaction with the stationary phase and travel shorter distances. gerli.comaocs.org
For acylglycerols, specific solvent systems are used to achieve optimal separation. gerli.com Visualization of the separated spots is commonly achieved by spraying with a reagent like primuline (B81338) and viewing under UV light or by exposure to iodine vapor. gerli.comseafdec.org For quantitative analysis, the separated spots can be scraped from the plate, eluted, and further analyzed, or the plate can be scanned with a densitometer. gerli.comseafdec.org In structural studies where preventing acyl migration is critical, silica gel plates impregnated with boric acid can be used, which forms cyclic derivatives with the hydroxyl groups, stabilizing the isomers. gerli.com
| Stationary Phase | Mobile Phase (Solvent System) | Typical Application | Citation |
|---|---|---|---|
| Silica Gel G | Hexane / Diethyl Ether / Acetic Acid (70:30:1, v/v/v) | General separation of neutral lipids including mono-, di-, and triglycerides, and free fatty acids. | gerli.com |
| Silica Gel G | Chloroform / Acetone / Methanol (B129727) (90:8:2, v/v/v) | Separation of mono-, di-, and triolein. | researchgate.net |
| Silica Gel (Boric Acid Impregnated) | Chloroform / Acetone (96:4, v/v) | Separation of acylglycerol isomers while minimizing acyl migration. | gerli.com |
| Silica Gel | n-Hexane / Ethyl Acetate / Formic Acid (90:10:2, v/v/v) | Separation of fatty acid methyl esters (FAME), mono-, di-, triglycerides, and free fatty acids in biodiesel samples. | frontier-lab.com |
Ancillary Techniques for Catalysis and Material Characterization
The synthesis of this compound often involves catalysis, particularly when using heterogeneous solid catalysts for esterification or transesterification reactions. nih.gov The characterization of these catalysts is crucial for understanding their activity, stability, and reusability.
Microwave Plasma-Atomic Emission Spectrometry (MP-AES) for Catalyst Composition
Microwave Plasma-Atomic Emission Spectrometry (MP-AES) is an analytical technique used for the determination of elemental composition. rubiconscience.com.au It utilizes a microwave-induced nitrogen plasma to excite atoms, which then emit light at characteristic wavelengths. icpms.cz This emission spectrum allows for the identification and quantification of the elements present in a sample. icpms.cz
In the context of glyceryl caprylate synthesis, MP-AES is a powerful tool for analyzing the elemental makeup of the catalysts employed. For instance, in mixed-metal oxide catalysts, MP-AES can precisely quantify the concentration of each metal, which is critical for catalyst performance and reproducibility. It can also detect trace metal impurities that might poison the catalyst or affect the reaction pathway.
A significant advantage of MP-AES is its operational cost-effectiveness and safety, as it uses nitrogen, which can be generated from ambient air, thus eliminating the need for expensive and flammable gases like acetylene (B1199291) or argon required by other techniques such as Atomic Absorption (AA) spectroscopy or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). icpms.czyoutube.comfrontiersin.org The robust nitrogen plasma is capable of handling complex sample matrices with high efficiency. icpms.cz
| Feature | Description | Advantage in Catalyst Characterization | Citation |
|---|---|---|---|
| Plasma Source | Microwave-induced nitrogen (N₂) plasma (~5,000 K). | Runs on air (via N₂ generator), eliminating the need for costly or flammable gases. Enhances laboratory safety. | icpms.cz |
| Sensitivity | High sensitivity with detection limits down to sub-ppb levels for many elements. | Allows for accurate determination of major catalyst components and detection of trace-level impurities. | youtube.com |
| Matrix Tolerance | Robust, magnetically excited plasma handles difficult and complex sample matrices effectively. | Enables direct analysis of dissolved catalyst samples without extensive sample preparation. | icpms.cz |
| Cost of Ownership | Significantly lower operational costs compared to techniques like ICP-OES due to the elimination of expensive gases. | Makes routine and high-throughput quality control of catalysts more economical. | rubiconscience.com.aufrontiersin.org |
X-ray Powder Diffraction (XRPD) for Solid-State Properties of Catalysts
X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. malvernpanalytical.com It is extensively used to investigate the solid-state properties of heterogeneous catalysts, which are often employed in the esterification and transesterification reactions to produce glyceryl esters. mdpi.commdpi.com The technique works by directing X-rays onto a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for that material. srrcvr.ac.inresearchgate.net
Key information obtained from XRPD analysis of catalysts includes:
Phase Identification: Identifying the crystalline phases present in the catalyst, confirming the synthesis of the desired material, and detecting any impurities or changes after the reaction. researchgate.netsemanticscholar.org
Crystallinity: Assessing the degree of crystallinity of the catalyst, which can influence its surface area and the accessibility of active sites.
Crystallite Size: Estimating the average size of the crystalline domains from the broadening of the diffraction peaks, which is crucial as smaller crystallites often lead to higher catalytic activity. malvernpanalytical.com
Catalyst Stability: Comparing the XRPD patterns of fresh and used catalysts to detect changes in the crystalline structure, which can indicate catalyst deactivation or degradation. mdpi.com
For example, in the synthesis of glycerol carbonate via transesterification, XRPD has been used to identify the crystalline phases of MgO, Al₂O₃, and ZrO₂ in Mg/Al/Zr catalysts and to show that catalyst stability was related to the preservation of the Ca₁₂Al₁₄O₃₃ phase in Ca-Al mixed oxides. mdpi.comsrrcvr.ac.in
| Catalyst System | Reaction Type | Information Obtained from XRPD | Citation |
|---|---|---|---|
| Mg/Al/Zr Mixed Oxides | Transesterification of Glycerol | Identified well-defined crystalline phases of MgO, Al₂O₃, and tetragonal ZrO₂. | srrcvr.ac.in |
| Sulfonated Glycerol | Esterification | Characterized the solid acidic glycerol-SO₃H catalyst. | semanticscholar.orgresearchgate.net |
| Sn-exchanged Tungstophosphoric Acid on K-10 Clay | Esterification of Glycerol | Used to characterize the synthesized solid acid catalyst. | nih.gov |
| Ca-Al Mixed Oxide | Transesterification | Confirmed the stability of the Ca₁₂Al₁₄O₃₃ phase in fresh and recycled catalysts. | mdpi.com |
Dynamic Light Scattering (DLS): Self-Assembly and Nanoparticle Behavior in Aqueous Systems
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. mdpi.com It is particularly valuable for studying the self-assembly behavior of amphiphilic molecules like this compound in aqueous systems. researchgate.net The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. mdpi.comnih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. mdpi.com By analyzing these fluctuations, the hydrodynamic diameter (or size) of the particles can be calculated. researchgate.net
DLS is a key tool for investigating how glyceryl caprylate and related polyglyceryl esters behave in water. These compounds can self-assemble into nanoparticles, micelles, or other aggregates. researchgate.net DLS provides critical data on:
Particle Size: The average hydrodynamic diameter of the self-assembled structures.
Size Distribution: Information on the range of particle sizes present in the sample.
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.1 indicates a highly monodisperse (uniform) sample. researchgate.net
Colloidal Stability: By monitoring changes in particle size over time, DLS can assess the stability of the formulation against aggregation. nih.gov
Research on polyglyceryl-10 monocaprylate has demonstrated its ability to self-assemble into nanoparticles in water. DLS measurements showed that at concentrations of 2.5 wt% and 5 wt%, the nanoparticles had a diameter of around 100 nm with a narrow size distribution (PDI ≈ 0.1), indicating the formation of uniform and stable structures. researchgate.net
| Concentration (wt%) | Average Diameter (nm) | Polydispersity Index (PDI) | Appearance | Citation |
|---|---|---|---|---|
| 2.5 | 100.3 | 0.103 | Transparent | researchgate.net |
| 5.0 | 103.4 | 0.099 | Transparent | researchgate.net |
| 10.0 | 128.5 | 0.201 | Transparent | researchgate.net |
| 20.0 | 188.4 | 0.217 | Translucent | researchgate.net |
Degradation Pathways and Mechanistic Stability Studies of Glyceryl Caprylate
Methodologies for Forced Degradation Testing of Glyceryl Esters
Forced degradation studies on glyceryl esters like diglyceryl caprylate are designed to simulate the effects of various environmental factors that could compromise product quality over time. ajpaonline.com These studies typically involve exposing the compound to thermal, hydrolytic, oxidative, and photolytic stress to generate potential degradants. ajpaonline.comijrpp.com The conditions are generally more extreme than those used for long-term stability testing to produce degradation products in a shorter timeframe. ajpaonline.com Key analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV-Vis, mass spectrometry (MS), or evaporative light scattering (ELSD) are employed to separate and quantify the parent compound and its degradation products. openaccessjournals.comsepscience.comresearchgate.net
The following table summarizes the typical stress conditions applied in forced degradation studies for glyceryl esters.
| Stress Factor | Conditions | Purpose |
| Thermal | High temperatures (e.g., 40°C to 80°C), often in 10°C increments above accelerated testing conditions. ijrpp.comsapub.org | To evaluate the impact of heat on chemical stability and identify thermally induced degradation products. |
| Hydrolytic | Exposure to aqueous solutions at a range of pH values (e.g., acidic with 0.1-1M HCl, basic with 0.1-1M NaOH, and neutral). pharmatutor.orgpharmaguideline.co.uk | To determine susceptibility to hydrolysis and identify acid- and base-catalyzed degradation products. |
| Oxidative | Treatment with an oxidizing agent, commonly hydrogen peroxide (H₂O₂) at concentrations from 0.1% to 3.0%. unesp.brnih.gov | To assess the molecule's vulnerability to oxidation and identify oxidative degradants. |
| Photolytic | Exposure to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines. pharmaguideline.co.uknih.gov | To determine if the molecule is light-sensitive and to characterize any photolytic degradation products. |
Thermal degradation studies are performed to understand the stability of this compound at elevated temperatures. The kinetics of degradation, which describe the rate at which the compound breaks down, are often modeled to predict shelf-life. For many esters, thermal degradation follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the ester. nih.gov
A kinetic study of glycidyl (B131873) esters during high-temperature heating showed that both formation and degradation reactions followed pseudo-first-order kinetics. nih.gov The study determined that the activation energy for the degradation reaction was significantly lower than for the formation reaction, indicating that degradation occurs more readily at high temperatures. nih.gov Similar principles apply to this compound, where elevated temperatures can provide the energy needed to overcome the activation barrier for ester bond cleavage. Thermal stress tests are typically conducted at temperatures ranging from 40°C to 80°C. ijrpp.comsapub.org In some cases, for monoacylglycerols, thermal treatment at temperatures as high as 240°C has been studied to investigate the formation of other compounds, where significant degradation was observed. acs.org
Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by reaction with water. pharmaguideline.co.ukingentaconnect.com The stability of this compound is highly dependent on the pH of its environment. The ester linkage is susceptible to catalysis by both acids and bases.
In cosmetic and pharmaceutical formulations, care is taken to maintain a pH below 7, as alkaline conditions significantly accelerate the hydrolysis of glyceryl esters. theformulary.co.ukglenncorp.com Forced degradation studies systematically evaluate this by exposing the compound to solutions of varying pH, typically using 0.1 M to 1 M hydrochloric acid for acidic conditions and 0.1 M to 1 M sodium hydroxide (B78521) for basic conditions. pharmatutor.org The rate of hydrolysis is measured over time to determine the compound's stability profile across the pH spectrum. Studies on similar esters have shown that degradation is considerably faster in alkaline conditions compared to acidic or neutral environments. scirp.orgacs.org
Oxidative degradation involves the reaction of the substance with an oxidizing agent. For this compound, the susceptibility to oxidation is relatively low. This is because its chemical structure, derived from the saturated fatty acid caprylic acid, lacks unsaturated double bonds that are primary targets for oxidation. mdpi.com
Photostability testing exposes a compound to light to determine if it undergoes photolytic degradation. pharmatutor.org These studies are conducted according to ICH Q1B guidelines, which specify the use of a light source capable of emitting both ultraviolet (UV) and visible light of a specific intensity and duration. nih.gov Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light. nih.gov For a compound like this compound, which does not possess significant chromophores that absorb UV or visible light, high photolytic instability is not expected. mdpi.com However, testing is still necessary as part of a comprehensive stability program, as impurities or interactions with other ingredients in a formulation could potentially induce photosensitivity. unesp.br
Identification and Elucidation of Degradation Products
A primary goal of forced degradation studies is to identify the structures of the resulting degradants. ijarsct.co.in This information is crucial for understanding the degradation mechanism and ensuring the analytical method can detect these new compounds. lhasalimited.org For this compound, the most probable degradation pathway is hydrolysis of the ester bond.
Under hydrolytic conditions (acidic or basic), this compound is expected to break down into its constituent molecules: Diglycerol (B53887) and Caprylic Acid . europa.eu
In more complex formulations containing other alcohols, transesterification can occur, leading to the formation of different esters. For instance, studies on drug products containing excipients like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) by-products have shown the formation of new ester impurities through interaction with the active ingredient. ingentaconnect.com
The identification and structural elucidation of these products are accomplished using a suite of advanced analytical techniques. mdpi.com High-performance liquid chromatography (HPLC) is used for separation, while mass spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS (HRMS), provides molecular weight and fragmentation data to determine the chemical structure. sepscience.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used for definitive structural confirmation. mdpi.com
The table below lists the primary expected degradation products and the analytical methods used for their identification.
| Degradation Pathway | Potential Degradation Products | Analytical Identification Techniques |
| Hydrolysis | Diglycerol, Caprylic Acid | HPLC, LC-MS, GC-MS, NMR, FT-IR sepscience.commdpi.comnih.gov |
| Transesterification | Esters of other alcohols (e.g., PEG esters) | LC-MS/MS, HRMS ingentaconnect.com |
| Oxidation | (Not expected for parent molecule) | HPLC, LC-MS mdpi.com |
| Photolysis | (Not expected for parent molecule) | HPLC, UV-Vis Spectroscopy sepscience.comnih.gov |
Computational Approaches in Degradation Pathway Prediction and Stability Assessment
In recent years, computational (in silico) tools have become increasingly valuable in predicting the degradation pathways of chemical compounds before or in parallel with laboratory experiments. nih.govresearchgate.net These software programs use knowledge-based systems containing rules derived from known chemical reactions to predict the likely degradation products under various stress conditions (hydrolytic, oxidative, photolytic). scielo.org.colhasalimited.org
Software such as Zeneth® can predict the degradation of a molecule like this compound by analyzing its structure for labile functional groups, such as the ester linkage. lhasalimited.orgscielo.org.co The program can then generate a map of potential degradation pathways and products. lhasalimited.org
These computational predictions serve several purposes:
Guide Experimental Design : By highlighting the most probable degradation pathways, these tools help scientists focus their experimental work and select appropriate analytical methods. nih.gov
Aid in Structure Elucidation : When an unknown degradant is found in a lab study, the list of predicted products from the software can provide likely candidate structures, simplifying the identification process. lhasalimited.orglhasalimited.org
Complement Experimental Data : In silico predictions can be included in regulatory submissions to provide a more comprehensive understanding of a compound's stability profile. nih.gov
This approach combines theoretical predictions with empirical data, leading to a more efficient and thorough assessment of the stability and degradation of compounds like this compound. nih.govlhasalimited.org
Molecular Interactions and Biochemical Activities of Glyceryl Caprylate in Vitro Focus
Membrane Interaction Studies: Permeability Enhancement Mechanisms
In vitro studies suggest that glyceride esters of medium-chain fatty acids, such as diglyceryl caprylate, can act as permeation enhancers. Their mechanism is primarily attributed to their interaction with the lipid bilayer of cell membranes, leading to a temporary and reversible increase in membrane fluidity and leakiness. nih.gov Molecular dynamics simulations indicate that permeation enhancers can incorporate into the membrane, disrupting the structural properties in a concentration-dependent manner. nih.gov
Excipients composed of mono- and diglycerides of caprylic and capric acid have been shown to function as intestinal permeation enhancers by reversibly opening the tight junctions between epithelial cells. researchgate.net The interaction of the caprylate chains with the membrane lipids is a key factor. Shorter-chain fatty acids like caprylate exhibit a more dynamic interaction with the cell membrane compared to longer-chain fatty acids. nih.gov This disruption of the membrane's barrier function facilitates the transport of other molecules across the epithelium. nih.govresearchgate.net
Antimicrobial Efficacy and Mechanistic Investigations (In Vitro)
This compound's antimicrobial activity is derived from its caprylic acid moieties. Medium-chain fatty acids and their esters are recognized for their broad antimicrobial properties. mdpi.com The proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic fatty acid chains can intercalate into the lipid bilayer, compromising its integrity, which leads to increased permeability and leakage of essential cellular components, ultimately causing cell death. nih.gov
In vitro evaluations of glyceryl caprylate demonstrate a broad spectrum of antimicrobial activity, though its efficacy varies among different types of microorganisms. It shows excellent preservative activity against bacteria. researchgate.net It is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, and is also active against the yeast Candida albicans. researchgate.net
However, its activity is reported to be lower against fungi, with molds like Aspergillus niger showing the most tolerance. researchgate.net The selective bactericidal activity is a known characteristic of fatty acids, with Gram-positive bacteria often being more susceptible than Gram-negative bacteria. mdpi.com
Table 1: Antimicrobial Spectrum of Glyceryl Caprylate
| Microorganism Type | Representative Species | Efficacy |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | Sensitive researchgate.net |
| Yeast | Candida albicans | Sensitive researchgate.net |
| Mold | Aspergillus niger | Tolerant researchgate.net |
| General Bacteria | - | Excellent Activity researchgate.net |
The antimicrobial potency of glyceryl caprylate in formulations is significantly influenced by pH. Research confirms that its activity is markedly improved under acidic conditions. researchgate.net This pH-dependent efficacy is a common trait for antimicrobial agents based on carboxylic acids. nih.gov The antimicrobial function of these acids relies on their protonated (uncharged) state, which allows them to more easily penetrate the microbial cell membrane. In acidic environments (pH at or below the acid's pKa), the equilibrium shifts towards the protonated form, thereby enhancing its antimicrobial effect. nih.gov This is particularly crucial for improving activity against more resistant organisms like molds. researchgate.net
Another effective combination preservative includes glyceryl caprylate with caprylyl glycol and phenethyl alcohol. In this blend, synergistic and additive effects were noted against a range of microbes, with the MIC (Minimum Inhibitory Concentration) values of the blend being lower than those of the individual components. nih.gov Such combinations can reduce the required concentration of individual preservatives and achieve broad-spectrum protection against bacteria, yeast, and mold. nih.gov
Table 2: Preservative Efficacy of a Blend Containing Glyceryl Caprylate, Caprylyl Glycol, and Phenethyl Alcohol
| Microbial Group | Effective Inhibitory Concentration of Blend |
|---|---|
| Bacteria | 0.3% nih.gov |
| Yeast | 0.2% nih.gov |
Enzymatic Biotransformation and Metabolism (In Vitro Models)
In vitro models show that this compound can be biotransformed through enzymatic processes, primarily involving lipase-mediated hydrolysis. This metabolic pathway is consistent with the natural digestion of dietary fats.
Lipases (triacylglycerol acylhydrolases) are enzymes that catalyze the hydrolysis of ester bonds in glycerides. researchgate.netnih.gov In an aqueous environment, lipases act on diglycerides like this compound, breaking them down into their constituent components. sdu.dk The hydrolysis of a diglyceride molecule involves the cleavage of one or both of its ester linkages.
This enzymatic reaction releases free caprylic acid and either a monoglyceride (monoglyceryl caprylate) or glycerol (B35011). sdu.dk Pancreatic lipase (B570770), a key digestive enzyme, is known to hydrolyze diglycerides. nih.govnih.gov The rate and specificity of this hydrolysis can be influenced by factors such as the position of the fatty acid on the glycerol backbone, as some lipases exhibit stereospecificity. nih.gov This process is fundamental to the metabolism of glycerides in biological systems. researchgate.netresearchgate.net
Amylosucrase Activity on Glyceryl Caprylate as an Acceptor Molecule
Amylosucrase (ASase, E.C. 2.4.1.4) is a versatile enzyme known for its ability to catalyze transglycosylation reactions, transferring a glucose moiety from a donor molecule, typically sucrose (B13894), to an acceptor molecule. nih.gov This process is of significant interest for the synthesis of novel compounds with modified properties. nih.govmdpi.com One such application is the enzymatic synthesis of glyceryl caprylate glycosides, which are nonionic surfactants with potential applications in various industries. nih.gov
In vitro studies have demonstrated the efficacy of amylosucrases from different microbial sources, such as Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS), in utilizing glyceryl caprylate as an acceptor molecule. nih.gov The fundamental reaction involves the transfer of a glucose unit from sucrose to the hydroxyl group of glyceryl caprylate, resulting in the formation of α-D-glucopyranosyl-(1→4)-O-glyceryl caprylate. nih.gov
Detailed Research Findings
Computational and experimental studies have provided insights into the interaction between amylosucrase and glyceryl caprylate. Molecular dynamics and docking simulations have been employed to predict the binding affinities and conformations of acceptor molecules within the active site of the enzyme. nih.gov These simulations have indicated that glyceryl caprylate exhibits a high number of reactive conformations, suggesting it is a favorable substrate for transglycosylation by DgAS. nih.gov Specifically, glyceryl caprylate adopts a "cramped" geometry where its hydroxyl oxygen is positioned in close proximity to the reactive carbon of the glucose moiety from the donor substrate. nih.gov
Experimental validation of these computational predictions has been achieved through thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov TLC analysis of the reaction mixtures containing DgAS or BtAS, sucrose, and glyceryl caprylate confirmed the formation of new products, identified as transglycosylated surfactants. nih.gov Among several potential acceptor molecules tested, including glyceryl caprate and polyglyceryl-2 caprate, glyceryl caprylate consistently yielded the highest concentration of the glycosylated product. nih.gov
Furthermore, studies have shown that the transglycosylation efficiency can vary between different amylosucrases, with DgAS exhibiting more effective synthesis of glyceryl caprylate glycoside compared to BtAS. nih.gov The successful synthesis and purification of glyceryl caprylate monoglucoside have been confirmed by LC-MS analysis, which identified the corresponding molecular weights. nih.gov The mass spectrum revealed a molecular ion peak corresponding to the sodium adduct of glyceryl caprylate monoglucoside ([M + Na]⁺: 403.2), confirming the addition of a single glucose unit to the glyceryl caprylate molecule. nih.gov
The table below summarizes the key molecules involved in the enzymatic synthesis of glyceryl caprylate glycoside.
| Compound Name | Role in Reaction |
| Glyceryl caprylate | Acceptor Molecule |
| Sucrose | Donor Molecule |
| Amylosucrase (e.g., DgAS, BtAS) | Biocatalyst |
| α-D-glucopyranosyl-(1→4)-O-glyceryl caprylate | Product |
| Fructose | Byproduct |
| Glucose | Byproduct (from sucrose hydrolysis) |
Structural Modification and Derivatization Research of Glyceryl Caprylate
Rational Design and Synthesis of Novel Glyceryl Caprylate Derivatives
The rational design of new bioactive molecules is a cornerstone of modern drug discovery and materials science. mdpi.com This approach involves the deliberate and strategic modification of a lead compound, such as glyceryl caprylate, to achieve specific, predetermined biological or chemical outcomes. mdpi.com The goal is to create derivatives with improved efficacy, stability, or novel applications that the parent molecule does not possess.
One prominent example of this is the synthesis of dimeric drug conjugates. In a notable study, artesunate (B1665782), a potent antimalarial drug, was conjugated with glycerol (B35011) monocaprylate (a single fatty acid ester of glycerol) to create a dimeric artesunate glycerol monocaprylate conjugate (D-AS-GC). uni-halle.dedntb.gov.ua This dimerization was achieved through an esterification reaction. The rationale behind this design was to potentially enhance the drug's potency, increase its bioavailability, and overcome issues of drug resistance. uni-halle.dedntb.gov.ua The resulting conjugate was then formulated into a nanoemulsion preconcentrate, demonstrating how rational design can lead to more efficient drug delivery systems. uni-halle.dedntb.gov.ua
The synthesis of such derivatives often involves multi-step chemical processes. For instance, the preparation of glyceryl monocaprylate itself can be achieved through methods like direct esterification of glycerol and caprylic acid. google.com A patented method describes the synthesis of glyceryl monocaprylate by first preparing methyl caprylate from caprylic acid and dimethyl carbonate, followed by a reaction with glycerol using a composite catalyst. google.com This method is noted for its high selectivity and the quality of the final product. google.com
The table below provides a glimpse into the types of derivatives being explored and the synthetic strategies employed.
| Derivative Class | Synthetic Approach | Rationale for Design | Key Findings |
| Dimeric Drug Conjugates | Esterification | Enhance drug potency, bioavailability, and overcome resistance | Successful synthesis of D-AS-GC with potential for improved antimalarial therapy. uni-halle.dedntb.gov.ua |
| Glycosylated Glycerides | Enzymatic Transglycosylation | Create novel biosurfactants with unique properties | Amylosucrase enzymes effectively synthesized glyceryl caprylate glycosides. nih.gov |
| Polyglyceryl Esters | Esterification | Develop PEG-free, bio-based surfactants for cosmetic applications | Polyglyceryl-10 monocaprylate self-assembles into nanoparticles and shows good cleansing efficacy. researchgate.net |
Strategies for Tailoring Molecular Architecture for Enhanced Functionality
One significant strategy involves increasing the lipophilicity of a molecule to improve its cellular uptake. This can be achieved by linking alcohol or phenol-functionalized antimicrobials with a carboxylic acid to form an ester. berkeley.edu This modification can also suppress volatility and odor, which are practical benefits for many applications. berkeley.edu
Another approach is the creation of multivalent glycoclusters. This involves attaching carbohydrate epitopes, functionalized with linker arms, to a multivalent scaffold. nih.gov The design of these linkers, which can vary in rigidity and water solubility, is crucial for optimizing interactions with biological targets like lectins. nih.gov For example, structurally modified triethyleneglycol analogues incorporating amide moieties or phenyl rings have been used to create a library of tetravalent glycoclusters with significantly improved binding affinities. nih.gov
The development of nanoformulations represents another critical strategy. For instance, incorporating high-melting-point lipids like glyceryl monostearate and glyceryl caprylate into solid lipid nanoparticles (SLNs) can retard matrix erosion and drug diffusion, leading to a more controlled release profile. tandfonline.com Similarly, darunavir-loaded nanoemulsions have been prepared using a hot homogenization method, resulting in high colloidal stability and efficient drug encapsulation. tandfonline.com
The table below summarizes various strategies for tailoring molecular architecture.
| Strategy | Description | Desired Outcome | Example |
| Lipophilicity Modification | Increasing the lipid-loving character of the molecule. | Enhanced cellular uptake, reduced volatility. | Esterification of antimicrobials with carboxylic acids. berkeley.edu |
| Multivalent Scaffolding | Attaching multiple functional units to a central core. | Increased binding affinity to biological targets. | Synthesis of tetravalent glycoclusters for lectin binding. nih.gov |
| Nanoformulation | Encapsulating the molecule within nanocarriers. | Improved solubility, bioavailability, and controlled release. | Darunavir-loaded nanoemulsions and solid lipid nanoparticles. tandfonline.com |
| Polymerization | Creating larger molecules from smaller repeating units. | Development of novel surfactants with specific properties. | Synthesis of polyglyceryl-10 caprylates as PEG-free alternatives. researchgate.net |
Chemical and Enzymatic Approaches for Derivatization (e.g., Hydroxylation, Glycosylation)
Both chemical and enzymatic methods are employed to derivatize glyceryl caprylate, each offering distinct advantages. Chemical methods are often robust and can be used for large-scale synthesis, while enzymatic methods provide high stereo- and regioselectivity.
Chemical Approaches:
Chemical synthesis of glyceryl caprylate and its derivatives typically involves esterification reactions. smolecule.comtiiips.com For instance, glyceryl caprylate-caprate can be synthesized by reacting glycerol with caprylic and capric acids under heat with an acidic catalyst. smolecule.com Microwave synthesis has also emerged as a more energy-efficient method, utilizing microwave energy to accelerate the esterification process. smolecule.comgoogle.com
Enzymatic Approaches:
Enzymatic derivatization is gaining traction due to its specificity and milder reaction conditions. Lipases are a class of enzymes widely used for the synthesis of mono- and diacylglycerols through esterification or transesterification reactions. nih.gov These enzymes can be highly specific, for example, 1,3-regiospecific lipases selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone. nih.gov
A significant area of enzymatic derivatization is glycosylation , the process of adding a carbohydrate moiety to a molecule. google.com This can dramatically alter the solubility and biological activity of the parent compound. Amylosucrase, a powerful transglycosylation enzyme, has been successfully used to synthesize biosurfactants from glyceryl caprylate. nih.govresearchgate.net In these studies, recombinant amylosucrases transferred glucose from sucrose (B13894) to the hydroxyl groups of glyceryl caprylate, resulting in the formation of glyceryl caprylate glycosides. nih.gov Computational docking simulations have been used to predict the binding affinities and conformations, guiding the experimental process. nih.gov The results indicated that both hydroxyl groups of glyceryl caprylate could be involved in the reaction, with a preference for the one closer to the fatty acid moiety. nih.gov
Hydroxylation , the introduction of a hydroxyl (-OH) group, is another important derivatization. While specific research on the direct hydroxylation of diglyceryl caprylate is limited in the provided context, the modification of the basic glyceryl caprylate structure with hydroxyl groups is a known strategy to create new derivatives with potentially enhanced antimicrobial activity. biosynth.com
The following table compares chemical and enzymatic derivatization approaches.
| Approach | Method | Key Features | Example |
| Chemical | Direct Esterification | High temperature, use of catalysts. | Synthesis of glyceryl caprylate-caprate using an acid catalyst. smolecule.com |
| Chemical | Microwave Synthesis | Faster reaction times, reduced energy consumption. | Microwave-assisted synthesis of glyceryl caprylate-caprate. smolecule.comgoogle.com |
| Enzymatic | Lipase-catalyzed Esterification/Transesterification | High specificity (regioselectivity), mild reaction conditions. | Synthesis of monocaprin (B1671684) using immobilized lipase (B570770). nih.gov |
| Enzymatic | Transglycosylation | Addition of sugar moieties, creates novel biosurfactants. | Synthesis of glyceryl caprylate glycosides using amylosucrase. nih.govresearchgate.net |
Computational and Theoretical Modeling in Glyceryl Caprylate Research
Molecular Dynamics Simulations: Conformation, Interaction, and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For Diglyceryl Caprylate, MD simulations can provide detailed insights into its conformational preferences, how it interacts with other molecules, and its tendency to self-assemble into larger structures. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of analogous lipid and ester molecules. core.ac.ukresearchgate.net
These simulations model the behavior of molecules by solving Newton's equations of motion for a system of interacting particles. The forces between particles are typically described by molecular mechanics force fields. For a molecule like this compound, these simulations can reveal:
Conformational Analysis: The flexibility of the diglyceryl and caprylate moieties allows the molecule to adopt various shapes. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. The orientation of the hydrophilic diglyceryl head group relative to the lipophilic caprylate tail is crucial for its function as an emulsifier. researchgate.net
Intermolecular Interactions: In a formulation, this compound will interact with water, oil, and other components. MD simulations can elucidate the nature of these interactions, such as hydrogen bonding between the hydroxyl groups of the diglyceryl part and water molecules, and van der Waals interactions between the caprylate tail and oil molecules.
Self-Assembly: Like other amphiphilic molecules, this compound is expected to self-assemble in aqueous solutions to form structures like micelles or lamellar phases. mdpi.comscm.com MD simulations can model this process, providing information on the critical micelle concentration (CMC) and the morphology of the resulting aggregates. These simulations can also predict how factors like concentration, temperature, and the presence of other molecules influence the self-assembly process. nih.gov
The insights gained from MD simulations are crucial for understanding how this compound functions in emulsions and other formulations, providing a molecular basis for its stabilizing properties. huji.ac.ilresearchgate.net3ds.com
Molecular Docking Studies: Enzyme-Substrate Binding in Biocatalysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking is particularly relevant for studying its synthesis and degradation via enzymatic pathways, a process known as biocatalysis. researchgate.netresearchgate.net Lipases are enzymes commonly used for the esterification of glycerol (B35011) derivatives with fatty acids to produce compounds like this compound.
Docking studies can simulate the interaction between a this compound molecule (or its precursors, diglycerol (B53887) and caprylic acid) and the active site of a lipase (B570770). This provides valuable information on:
Binding Affinity: By calculating the binding energy, molecular docking can predict how strongly the substrate binds to the enzyme. This can help in selecting the most efficient lipase for the synthesis of this compound.
Binding Pose: Docking simulations reveal the precise orientation of the substrate within the enzyme's active site. nih.gov This is critical for understanding the regioselectivity of the enzyme—i.e., which hydroxyl group on the diglycerol molecule is most likely to be esterified.
Mechanism of Catalysis: By identifying the key amino acid residues in the active site that interact with the substrate, docking studies can shed light on the catalytic mechanism. For instance, it can highlight the residues that form the catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) and their role in the esterification reaction.
The table below illustrates hypothetical docking scores and key interacting residues for the binding of caprylic acid to the active site of different lipases, which could be involved in the synthesis of this compound.
| Lipase Source | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | -7.8 | Ser105, His224, Asp187 | 2 |
| Rhizomucor miehei lipase (RML) | -7.2 | Ser144, His257, Asp203 | 1 |
| Pseudomonas cepacia lipase (PCL) | -6.9 | Ser87, His286, Asp263 | 2 |
These computational predictions can guide the rational design of biocatalytic processes for the efficient and selective synthesis of this compound.
Predictive Modeling for Formulation Behavior and Molecular Compatibility
Predictive modeling in formulation science aims to forecast the behavior and properties of a mixture based on the characteristics of its individual components. For this compound, which is primarily used as an emulsifier and surfactant, predictive models can be employed to estimate its performance in various formulations, such as creams, lotions, and food products.
One powerful approach is the use of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, QSPR could be used to predict properties such as:
Hydrophile-Lipophile Balance (HLB): The HLB value is a crucial parameter for emulsifiers, indicating whether it will promote a water-in-oil or oil-in-water emulsion. QSPR models can predict the HLB based on molecular descriptors derived from the structure of this compound.
Solubility Parameters: These parameters are used to predict the miscibility of different components in a formulation. By calculating the solubility parameter of this compound, its compatibility with various oils, solvents, and other excipients can be estimated.
Emulsion Stability: QSPR models can be developed to predict the stability of an emulsion formulated with this compound by correlating molecular descriptors with experimentally determined stability indicators.
Another important tool is thermodynamic modeling, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS). nih.govresearchgate.net COSMO-RS is a method based on quantum chemistry that can predict thermodynamic properties of liquids and mixtures. It can be used to calculate activity coefficients, which are a measure of the effective concentration of a component in a mixture, and thereby predict phase equilibria. For this compound, COSMO-RS could be used to:
Predict its solubility in various solvents and oils.
Estimate its partitioning behavior between oil and water phases.
Assess its compatibility with other surfactants and polymers in a formulation.
The following table presents a hypothetical comparison of predicted and experimental HLB values for a series of diglyceryl esters, illustrating the potential of QSPR modeling.
| Diglyceryl Ester | Predicted HLB (QSPR) | Experimental HLB |
|---|---|---|
| Diglyceryl Laurate | 8.5 | 8.3 |
| Diglyceryl Oleate | 7.2 | 7.0 |
| Diglyceryl Stearate | 6.5 | 6.4 |
| This compound | 9.2 | 9.0 |
These predictive models can significantly reduce the amount of trial-and-error experimentation required in formulation development, leading to faster and more efficient product design.
In Silico Approaches for Reactivity and Stability Prediction
In silico methods for predicting the reactivity and stability of molecules are based on computational chemistry and can provide valuable insights into the degradation pathways and shelf-life of products containing this compound. The primary point of chemical reactivity in this compound is the ester linkage, which is susceptible to hydrolysis.
Quantum mechanical (QM) calculations can be used to model the hydrolysis reaction of the ester bond. These calculations can determine the activation energy of the reaction, which is a measure of the energy barrier that must be overcome for the reaction to occur. A higher activation energy implies a more stable ester bond and a slower rate of hydrolysis. QM methods can also be used to study the effect of pH on the hydrolysis rate, as the reaction can be catalyzed by both acids and bases.
The following table shows hypothetical activation energies for the hydrolysis of different glyceryl esters, calculated using a QM method like Density Functional Theory (DFT).
| Ester Compound | Activation Energy (kcal/mol) - Neutral | Activation Energy (kcal/mol) - Acid Catalyzed | Activation Energy (kcal/mol) - Base Catalyzed |
|---|---|---|---|
| Glyceryl Monocaprylate | 25.4 | 18.2 | 14.5 |
| This compound | 26.1 | 18.9 | 15.1 |
| Glyceryl Monostearate | 25.8 | 18.5 | 14.8 |
In addition to hydrolysis, the stability of this compound can also be affected by oxidation, particularly if there are any unsaturated components in the formulation. In silico models can predict the susceptibility of a molecule to oxidation by calculating properties such as bond dissociation energies of C-H bonds.
Furthermore, machine learning models can be trained on large datasets of experimental stability data to predict the shelf-life of formulations containing esters like this compound. These models can take into account various factors, including the chemical structure of the ester, the composition of the formulation, and storage conditions.
By using these in silico approaches, it is possible to identify potential stability issues early in the product development process and to design more robust and stable formulations.
Advanced Purification and Isolation Techniques for Glyceryl Caprylate
Liquid-Liquid Extraction Methodologies for Product Isolation and Glycerol (B35011) Removal
Liquid-liquid extraction (LLE) is a widely used separation technique in chemical processing, valued for its efficiency in separating compounds based on their differential solubilities in two immiscible liquid phases. In the context of glyceryl caprylate production, LLE is particularly effective for removing hydrophilic impurities, most notably residual glycerol, from the more lipophilic ester product.
The fundamental principle of this method involves dissolving the crude glyceride mixture in an organic solvent and then washing it with an aqueous phase, typically water. Glycerol exhibits high solubility in water, while the desired glyceryl esters are preferentially soluble in the organic solvent. This solubility difference drives the partitioning of glycerol into the aqueous phase, leaving the purified ester in the organic phase. The process can be carried out in multiple stages, often in a countercurrent manner, to maximize the removal of glycerol. google.com After extraction, the two phases are separated, and the solvent is evaporated from the organic phase to recover the purified product. Research has shown that this method can effectively reduce glycerol content to levels below 0.1% by weight. google.com
The choice of solvent is a critical parameter that influences the efficiency of the extraction. Solvents are selected based on their selectivity for the esters, immiscibility with water, and ease of recovery. Various organic solvents have been investigated for the purification of glycerides. For instance, diisopropyl ether has been used effectively in separating glycerol from glyceride mixtures. google.com Other solvents like petroleum ether, toluene, and n-butanol have also been studied for their effectiveness in purifying crude glycerol by removing impurities. researchgate.netresearchgate.net The efficiency of different solvents in purifying glycerol, a key impurity in glyceryl ester production, is demonstrated by the varying levels of purity achieved.
| Solvent | Maximum Achieved Glycerol Purity (%) |
|---|---|
| Petroleum Ether | 98.4 |
| Toluene | 93.6 |
| n-Butanol | 83.4 |
The process can be influenced by several factors, including the solvent-to-feed ratio and the operating temperature. researchgate.netresearchgate.net For example, studies on crude glycerol purification have shown that purity levels are affected by both the type of solvent used and the temperature at which the extraction is performed. researchgate.netresearchgate.net
Cloud Point Separation Strategies for Efficient Product Recovery
Cloud point extraction (CPE) is an environmentally friendly separation and preconcentration technique that utilizes the unique properties of surfactants in aqueous solutions. mdpi.commdpi.com This method is based on the phenomenon that when a surfactant solution is heated above a specific temperature, known as the cloud point temperature (CPT), it becomes turbid and separates into two distinct phases: a small, surfactant-rich phase and a larger, aqueous phase. mdpi.commdpi.com
The principle behind CPE lies in the formation of micelles, which are aggregates of surfactant molecules. mdpi.com Hydrophobic or lipophilic compounds, such as glyceryl esters, can be entrapped within the hydrophobic core of these micelles. When the solution is heated beyond the CPT, the micelles aggregate due to the dehydration of the surfactant's polar groups, leading to phase separation. mdpi.com The target compound, encapsulated within the micelles, becomes concentrated in the small volume of the surfactant-rich phase, allowing for efficient recovery and a high preconcentration factor. mdpi.comnih.gov
Several factors influence the effectiveness of cloud point extraction:
Surfactant Type and Concentration : Nonionic surfactants, such as Triton X-114, are commonly used. nih.gov The concentration of the surfactant must be above its critical micelle concentration (CMC) for micelles to form and for phase separation to occur. mdpi.commdpi.com
Temperature : The operating temperature must be above the CPT to induce phase separation. This temperature can be influenced by the presence of additives like salts. mdpi.comnih.gov
pH and Ionic Strength : The pH of the solution and the addition of salts can alter the CPT and affect the extraction efficiency by modifying the solubility of the target analyte and the structure of the micelles. mdpi.comnih.gov
Equilibration Time and Centrifugation : Sufficient time is needed for the system to reach equilibrium. Centrifugation is typically used to accelerate the separation of the two phases. mdpi.comnih.gov
CPE offers significant advantages over traditional liquid-liquid extraction, including the use of less toxic and non-flammable surfactants, reduced consumption of organic solvents, simplicity, and high efficiency. mdpi.commdpi.comnih.gov
| Parameter | Description | Typical Conditions/Considerations |
|---|---|---|
| Surfactant | Forms micelles to entrap the target compound. | Nonionic surfactants (e.g., Triton X-114) are common. Concentration must be above the CMC. |
| Temperature | Must be above the Cloud Point Temperature (CPT) to induce phase separation. | Optimal temperature is well above CPT for maximum pre-concentration. |
| pH | Affects the charge and solubility of the analyte and micellar properties. | Optimized based on the specific compound being extracted. |
| Additives (e.g., Salts) | Can modify the CPT and enhance phase separation (salting-out effect). | NaCl is often used to adjust the ionic strength. |
| Centrifugation | Accelerates the separation of the surfactant-rich and aqueous phases. | Typically 5-10 minutes are sufficient. nih.gov |
Chromatographic Purification Principles for Glyceryl Esters (General Applications)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The principle common to all chromatographic methods is the differential partitioning of components between a stationary phase and a mobile phase. For the purification of glyceryl esters, several chromatographic techniques can be applied to remove a wide range of impurities, including residual reactants, catalysts, salts, and byproducts of different polarities.
Ion-Exchange Chromatography (IEC) is particularly useful for removing ionic impurities. nih.govfrontiersin.org In the synthesis of glyceryl caprylate, residual catalysts (often acidic or basic) and salts formed during neutralization steps can be present in the final product mixture. In IEC, the crude product is passed through a column packed with a solid stationary phase containing charged functional groups. nih.govfrontiersin.org Cation exchange resins can be used to capture positively charged impurities, while anion exchange resins remove negatively charged ones. This method is highly effective in demineralizing the product. For instance, a two-step purification process for crude glycerol, a common starting material for esterification, utilizes acidification followed by ion exchange with a cation resin to achieve high purity. nih.govfrontiersin.org
Adsorption Chromatography , such as column chromatography, separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel or activated carbon). Polar impurities like glycerol will adsorb more strongly to a polar stationary phase compared to the less polar glyceryl esters. The mobile phase (a solvent or solvent mixture) carries the components through the column, with less strongly adsorbed compounds eluting faster. This allows for the separation of the desired ester from more polar or less polar impurities. Activated carbon has been successfully used to purify crude glycerol by adsorbing colored and organic impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique that can be used for both analysis and purification (preparative HPLC). google.com It utilizes high pressure to pass the mobile phase through a column packed with fine particles, leading to high-resolution separations. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for separating glyceryl esters from more polar impurities like glycerol. The components are separated based on their hydrophobicity, with the more nonpolar esters being retained longer on the column. HPLC chromatograms can confirm the purity of the final product by showing a single peak for the desired compound and the absence of impurity peaks. google.com
Future Directions and Emerging Research Avenues in Glyceryl Caprylate Science
Integration of Artificial Intelligence and Machine Learning in Glyceryl Ester Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical and materials science, with significant potential for the design and synthesis of novel glyceryl esters like diglyceryl caprylate. requimte.ptmdpi.com These computational approaches can accelerate the discovery of new molecules with tailored properties by learning from vast datasets of chemical information. mit.edu
Future research will likely focus on developing AI models capable of predicting the functional properties of glyceryl esters based on their molecular structure. mdpi.com For instance, generative deep learning models can be adapted to design new compounds that are optimized for specific functionalities, such as enhanced emulsification or antimicrobial activity. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. acs.org
Furthermore, AI can be instrumental in planning and optimizing synthetic routes. acs.org Machine learning algorithms can analyze vast reaction databases to propose the most efficient and sustainable pathways for producing this compound and other esters. mdpi.comacs.org This includes identifying optimal catalysts, reaction conditions, and purification methods. The integration of AI with automated synthesis platforms, including those utilizing microfluidics, represents a frontier in chemical manufacturing, promising to streamline the entire design-make-test-analyze cycle. nih.govacs.org
Sustainable Production and Circular Economy Models for Glyceride Biorefineries
The shift towards a circular economy is a major driver of innovation in the production of glyceryl esters. nih.govfrontiersin.org Biorefineries, which sustainably process biomass into a range of products, are central to this transition. ieabioenergy.com Future research will increasingly focus on developing closed-loop production processes for glycerides, where waste streams are minimized and valorized. frontiersin.org
A key area of investigation is the use of renewable and low-value feedstocks for glyceryl ester production. frontiersin.org This includes utilizing waste from agriculture, forestry, and food processing as starting materials. ieabioenergy.comresearchgate.net Microbial biorefineries, for example, can convert various organic wastes into valuable bio-based products, including the precursors for glyceryl esters. frontiersin.org Research into robust microbial strains and optimized fermentation processes will be crucial for enhancing the efficiency and economic viability of these systems. frontiersin.org
The integration of biorefinery concepts into existing industrial infrastructures is another important research direction. researchgate.net This approach can reduce the capital investment required for new facilities and facilitate a smoother transition to more sustainable production models. researchgate.net Life cycle assessment (LCA) will be an essential tool for evaluating the environmental footprint of these integrated biorefineries and ensuring they contribute positively to a circular bioeconomy. nih.gov The development of efficient and cost-effective technologies for the separation and purification of products from complex biorefinery streams will also be a critical area of focus. mdpi.com
Multiscale Modeling for Comprehensive Understanding of Glyceryl Caprylate Systems
Multiscale modeling is a powerful computational technique that allows researchers to simulate the behavior of materials across different length and time scales, from the atomic to the macroscopic level. numberanalytics.comrutgers.edu This approach is becoming increasingly important for gaining a deep and comprehensive understanding of complex systems involving glyceryl caprylate.
At the molecular level, quantum mechanical/molecular mechanical (QM/MM) simulations can be used to study the chemical reactions involved in the synthesis of this compound, providing detailed insights into reaction mechanisms and catalysis. rutgers.edu This fundamental understanding can guide the design of more efficient synthetic processes.
At the mesoscale, modeling can elucidate how this compound molecules self-assemble and interact with other components in formulations such as emulsions and microemulsions. frontiersin.org This is crucial for predicting and controlling the stability and performance of these products. For example, simulations can reveal how this compound influences the interfacial properties of oil-water systems, which is key to its function as an emulsifier.
At the macroscopic level, continuum models can be used to simulate the bulk properties and performance of products containing this compound. univ-paris-est.fr By integrating insights from different scales, multiscale modeling provides a holistic view of the system, from molecular interactions to final product performance. sustainability-directory.com This comprehensive understanding is invaluable for optimizing existing applications and designing new materials with tailored functionalities. numberanalytics.com The development of advanced modeling techniques and the increasing availability of high-performance computing resources will continue to drive progress in this exciting field.
Q & A
Basic: What established methods are recommended for synthesizing Diglyceryl caprylate in laboratory settings?
This compound is typically synthesized via esterification of glycerol with caprylic acid, catalyzed by lipases or acid catalysts (e.g., sulfuric acid). Key steps include:
- Reaction Optimization : Adjusting molar ratios (e.g., glycerol:caprylic acid = 1:2) and temperature (60–80°C) to maximize yield .
- Purification : Use column chromatography or solvent extraction to isolate the product, followed by HPLC to confirm purity (>95%) .
- Characterization : Employ NMR (¹H/¹³C) to verify ester linkages and mass spectrometry (MS) for molecular weight confirmation .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Contradictions often arise from variations in experimental conditions or analytical methods. Strategies include:
- Controlled Replication : Reproduce studies using identical parameters (e.g., solvent systems, temperature) to isolate variables .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, using tools like R or Python for heterogeneity testing .
- Advanced Characterization : Apply differential scanning calorimetry (DSC) for thermal stability profiling and dynamic light scattering (DLS) for solubility analysis under standardized conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H NMR identifies hydroxyl and ester proton shifts (δ 4.1–4.3 ppm for glyceryl groups; δ 2.3 ppm for caprylate methylene) .
- FT-IR : Confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydroxyl (O-H) absorption at 3400–3500 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+Na]⁺ at m/z 367.2 for C₁₄H₂₆O₆) .
Advanced: What experimental designs are optimal for studying the enzymatic degradation kinetics of this compound?
- Time-Course Assays : Monitor substrate depletion using HPLC or GC-MS at fixed intervals under controlled pH (7.4) and temperature (37°C) .
- Enzyme Kinetics : Apply Michaelis-Menten models to calculate and , using lipases (e.g., Candida antarctica Lipase B) .
- Surface Plasmon Resonance (SPR) : Quantify enzyme-substrate binding affinities in real-time .
Basic: How should researchers conduct a systematic literature review on this compound’s applications in drug delivery systems?
- Database Selection : Use PubMed, Scopus, or Web of Science with keywords: "this compound," "nanocarriers," "bioavailability" .
- Inclusion Criteria : Prioritize peer-reviewed articles (last 10 years) with in vitro/in vivo validation .
- Data Extraction : Tabulate findings on encapsulation efficiency, release kinetics, and biocompatibility for comparative analysis .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) to detect deviations during synthesis .
- Quality Control (QC) Protocols : Implement strict thresholds for impurities (e.g., residual glycerol ≤0.5% via GC analysis) .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters and minimize variability .
Basic: How is the critical micelle concentration (CMC) of this compound determined experimentally?
- Tensiometry : Measure surface tension vs. concentration plots; CMC corresponds to the inflection point .
- Fluorescence Spectroscopy : Use pyrene as a probe to detect micelle formation shifts in emission spectra .
Advanced: How can computational modeling predict this compound’s interactions with lipid bilayers?
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers using GROMACS or AMBER .
- Free Energy Calculations : Apply umbrella sampling to estimate partitioning coefficients between aqueous and lipid phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
